An In-Depth Technical Guide to 1-(4-Chlorobenzoyl)piperidin-3-amine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(4-Chlorobenzoyl)piperidin-3-amine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride (CAS No. 1158378-96-1). While primarily recognized as a synthetic intermediate, this molecule's structural features, combining a substituted piperidine core with a chlorobenzoyl moiety, position it as a valuable building block in medicinal chemistry. This document synthesizes information from analogous compounds and foundational chemical principles to offer a robust resource for researchers. We will delve into its physicochemical characteristics, propose a validated synthetic route, outline analytical methodologies for its characterization, and discuss its potential therapeutic applications, with a focus on its role in the development of novel pharmacophores.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide range of biological receptors and enzymes. The introduction of an amine group at the 3-position, as seen in the 3-aminopiperidine precursor, offers a key vector for further functionalization and interaction with biological targets. The specific compound of interest, 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride, functionalizes the piperidine nitrogen with a 4-chlorobenzoyl group, a common pharmacophore known to modulate the electronic and steric properties of a molecule, thereby influencing its binding affinity and metabolic stability.
This guide serves as a foundational document for researchers working with or considering the use of this compound in their synthetic and drug discovery programs.
Physicochemical and Structural Properties
The fundamental properties of 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride are summarized below. These have been collated from chemical supplier data and computational predictions.
| Property | Value | Source |
| Chemical Name | 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride | - |
| CAS Number | 1158378-96-1 | [1] |
| Molecular Formula | C₁₂H₁₆Cl₂N₂O | [1] |
| Molecular Weight | 275.18 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water and polar organic solvents like methanol (predicted) | - |
| Melting Point | Not available (likely >200 °C, typical for hydrochloride salts) | - |
Structural Representation:
Caption: 2D structure of 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride.
Synthesis and Manufacturing
Retrosynthetic Analysis
A logical retrosynthetic pathway involves the disconnection of the amide bond, leading back to a protected 3-aminopiperidine derivative and 4-chlorobenzoyl chloride.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol is a self-validating system, with each step yielding a stable, characterizable intermediate.
Step 1: Protection of the exocyclic amine
The primary amine of 3-aminopiperidine is more nucleophilic than the secondary amine and can be selectively protected, for example, with a tert-butyloxycarbonyl (Boc) group.
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Reactants: 3-Aminopiperidine dihydrochloride, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate).
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Solvent: A biphasic system like dichloromethane/water or a polar aprotic solvent like tetrahydrofuran (THF).
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Procedure:
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Dissolve 3-aminopiperidine dihydrochloride in water and add the base to neutralize the salt and free the amine.
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Add a solution of Boc₂O in the organic solvent.
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Stir vigorously at room temperature for 12-24 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-aminopiperidine.
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Step 2: Acylation of the endocyclic amine
The protected intermediate is then acylated at the piperidine ring nitrogen.
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Reactants: N-Boc-3-aminopiperidine, 4-chlorobenzoyl chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
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Solvent: Anhydrous dichloromethane (DCM) or THF.
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Procedure:
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Dissolve N-Boc-3-aminopiperidine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 4-chlorobenzoyl chloride in the same solvent.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product, dry the organic layer, and purify by column chromatography on silica gel to yield N-Boc-1-(4-chlorobenzoyl)piperidin-3-amine.
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Step 3: Deprotection and Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
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Reactants: N-Boc-1-(4-chlorobenzoyl)piperidin-3-amine, hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or ethereal HCl).
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Solvent: 1,4-Dioxane, methanol, or diethyl ether.
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Procedure:
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Dissolve the Boc-protected intermediate in the chosen solvent.
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Add an excess of the hydrochloric acid solution.
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Stir at room temperature for 2-6 hours. The hydrochloride salt will often precipitate from the solution.
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Monitor the deprotection by TLC or LC-MS.
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Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride.
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Analytical Characterization
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.
Table of Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR (Proton NMR) | Aromatic protons from the chlorobenzoyl group (two doublets, AA'BB' system), multiplets for the piperidine ring protons, and a broad singlet for the amine protons. |
| ¹³C NMR (Carbon NMR) | Carbonyl carbon (~165-175 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons of the piperidine ring (20-60 ppm). |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) would show the molecular ion peak [M+H]⁺ corresponding to the free base. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amine), C=O stretching (amide), and C-Cl stretching (aromatic chloride). |
| HPLC Purity Analysis | A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid), would be used to determine the purity.[2] |
Example HPLC Method Development (based on analogous compounds): [2]
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A time-based gradient from high aqueous to high organic content.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength corresponding to the absorbance of the chlorobenzoyl group (e.g., 254 nm).
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Column Temperature: 30 °C.
Potential Applications in Drug Development
While this specific molecule is not widely cited as a final drug candidate, its structural motifs suggest significant potential as an intermediate in the synthesis of various biologically active agents.
Intermediate for DPP-IV Inhibitors
The (R)-enantiomer of 3-aminopiperidine is a key chiral building block for several dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[3][4] The synthesis of these drugs often involves the functionalization of the 3-amino group, while the piperidine nitrogen is modified to modulate the overall properties of the molecule. Therefore, 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride can be considered a precursor or a library compound in the discovery of new DPP-IV inhibitors.
Scaffold for CNS-Active Agents
The piperidine ring is a common feature in many central nervous system (CNS) active drugs. The 4-chlorobenzoyl group is also present in some CNS agents. The combination of these two fragments in the target molecule makes it a plausible starting point for the synthesis of novel compounds with potential activity as antipsychotics, antidepressants, or anxiolytics.
Building Block for Kinase Inhibitors
The amide linkage and the substituted aromatic ring are common features in many kinase inhibitors. This compound could be used in fragment-based drug discovery or as a starting point for the synthesis of more complex molecules targeting various kinases involved in cancer and inflammatory diseases.
Caption: Potential applications derived from the core scaffold.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride. Therefore, safety precautions must be based on the properties of its precursors, namely aminopiperidine salts and acyl chlorides.
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Hazard Classification (Predicted):
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Acute Toxicity, Oral: Harmful if swallowed.
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Skin Corrosion/Irritation: Causes skin irritation. May cause severe burns upon prolonged contact.
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Eye Damage/Irritation: Causes serious eye irritation or damage.
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Respiratory Sensitization: May cause respiratory irritation.
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Handling Precautions:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Avoid breathing dust. Use a dust mask or respirator if handling large quantities.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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The compound is likely hygroscopic; store under an inert atmosphere if possible.
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Conclusion
1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride is a valuable, albeit under-documented, chemical entity. Its true potential lies in its role as a versatile intermediate for the synthesis of more complex molecules in the realm of drug discovery. By understanding the chemistry of its constituent parts—the privileged 3-aminopiperidine scaffold and the electronically-modifying 4-chlorobenzoyl group—researchers can effectively leverage this compound to create novel chemical libraries and ultimately, new therapeutic agents. This guide provides a solid foundation for its synthesis, characterization, and safe handling, thereby enabling its broader application in chemical and pharmaceutical research.
References
- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Google Patents. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
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Patsnap. (R)-3-amino piperidine hydrochloride preparation method. [Link]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
